molecular formula C10H10O4 B103827 Methyl 5-formyl-2-methoxybenzoate CAS No. 78515-16-9

Methyl 5-formyl-2-methoxybenzoate

Cat. No. B103827
CAS RN: 78515-16-9
M. Wt: 194.18 g/mol
InChI Key: CNRMXICSYWVJRD-UHFFFAOYSA-N
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Patent
US06740670B2

Procedure details

Methyl iodide (3.6 mL, 0.042 mol, 3.5 eq) was added dropwise to a stirred solution of 5-formylsalicylic acid (2.78 g, 0.017 mol, 1 eq) and cesium carbonate (16.36 g, 0.050 mol, 3 eq) in N,N-dimethylformamide (50 mL). The reaction mixture was stirred overnight, then diluted with ethyl acetate (100 mL) and the organic solution washed with water (100 mL), and brine (4×100 mL). The organic solution was dried over sodium sulfate and evaporated in vacuo to a cream coloured powder (2.8 g, 86%). 1H NMR (CDCl3) δ9.92 (s, 1H, O═C—H), 4.01 (s, 3H, CH3), 3.93 (s, 3H, CH3).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
16.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CI.[CH:3]([C:5]1[CH:13]=C(C(O)=O)[C:8]([OH:14])=[CH:7][CH:6]=1)=[O:4].[C:15](=O)([O-])[O-].[Cs+].[Cs+].[C:21]([O:24][CH2:25]C)(=[O:23])[CH3:22]>CN(C)C=O>[CH3:15][O:14][C:8]1[CH:7]=[CH:6][C:5]([CH:3]=[O:4])=[CH:13][C:22]=1[C:21]([O:24][CH3:25])=[O:23] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.6 mL
Type
reactant
Smiles
CI
Name
Quantity
2.78 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
16.36 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic solution washed with water (100 mL), and brine (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a cream

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=C(C(=O)OC)C=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.